Citarinostat

Description

This compound is an orally available histone deacetylase (HDAC) inhibitor, with potential antineoplastic activity. Upon oral administration, this compound inhibits the activity of HDACs; this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to the inhibition of tumor oncogene transcription, and the selective transcription of tumor suppressor genes, which inhibit tumor cell division and induce tumor cell apoptosis. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

HDAC6-selective inhibito

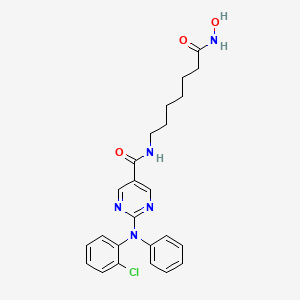

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIUIBXPEDFJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316215-12-9 | |

| Record name | Citarinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316215129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citarinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CITARINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441P620G3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Citarinostat's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citarinostat (ACY-241) is a potent and selective, orally available small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its targeted mechanism of action offers a promising therapeutic window for the treatment of various malignancies, distinguishing it from pan-HDAC inhibitors that are often associated with greater toxicity.[2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism: Selective Inhibition of HDAC6

This compound's primary mode of action is the highly selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm.[2][4] This selectivity is crucial to its therapeutic profile. Unlike class I HDACs, which primarily regulate histone acetylation and gene expression, HDAC6's main substrates are non-histone proteins involved in critical cellular processes. This compound exhibits significantly greater potency against HDAC6 compared to class I HDACs, thereby minimizing the global changes in gene transcription often seen with pan-HDAC inhibitors.[3]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against various HDAC isoforms and its anti-proliferative effects in different cancer cell lines.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| HDAC Isoforms | |||

| HDAC6 | Enzymatic Assay | 2.6 nM | [3] |

| HDAC1 | Enzymatic Assay | 35 nM | [3] |

| HDAC2 | Enzymatic Assay | 45 nM | [3] |

| HDAC3 | Enzymatic Assay | 46 nM | [2] |

| HDAC8 | Enzymatic Assay | 137 nM | [3] |

| Cancer Cell Lines | |||

| BV-173 (Leukemia) | Cell Viability | 0.9 µM | [3] |

| A2780 (Ovarian) | Cell Viability | 4.6 - 6.1 µM | |

| TOV-21G (Ovarian) | Cell Viability | 4.6 - 6.1 µM | |

| MDA-MB-231 (Breast) | Cell Viability | 4.6 - 6.1 µM | |

| Fibroblast | Cell Viability | 5.7 µM | [3] |

Key Signaling Pathways and Cellular Effects

This compound's selective inhibition of HDAC6 initiates a cascade of events within the cancer cell, primarily by increasing the acetylation of key cytoplasmic proteins. This leads to the disruption of essential cellular processes that are often hijacked by cancer cells to promote their survival, proliferation, and metastasis.

Disruption of Microtubule Dynamics via α-Tubulin Hyperacetylation

A primary substrate of HDAC6 is α-tubulin.[4] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and function.[2] This disruption of microtubule dynamics can interfere with intracellular transport and cell motility, and can induce cell cycle arrest and apoptosis.[5]

Impairment of Protein Quality Control: HSP90 and Aggresome Formation

HDAC6 plays a critical role in the cellular stress response by regulating the chaperone protein Heat Shock Protein 90 (HSP90) and the formation of aggresomes, which are cellular compartments for the disposal of misfolded proteins.[6][7] this compound-mediated inhibition of HDAC6 leads to the hyperacetylation and inactivation of HSP90, resulting in the degradation of its client proteins, many of which are oncoproteins.[6] Furthermore, HDAC6 is required for the transport of misfolded ubiquitinated proteins to the aggresome.[8] Inhibition of HDAC6 disrupts this process, leading to the accumulation of toxic protein aggregates and ultimately apoptosis.[5]

Experimental Protocols

HDAC6 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for the measurement of HDAC6 activity.[9][10]

Materials:

-

HDAC6 Assay Buffer

-

HDAC6 Substrate (fluorogenic)

-

Developer

-

Recombinant Human HDAC6

-

This compound (or other inhibitors)

-

96-well white microplate

-

Microplate fluorometer

Procedure:

-

Prepare the HDAC6 enzyme by diluting the recombinant human HDAC6 in HDAC6 Assay Buffer.

-

Prepare inhibitor solutions by serially diluting this compound in HDAC6 Assay Buffer.

-

In a 96-well plate, add the HDAC6 Assay Buffer, inhibitor solution (or vehicle control), and diluted HDAC6 enzyme to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HDAC6 substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the signal by adding the Developer to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 490 nm.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot for Acetylated α-Tubulin

This protocol provides a general workflow for detecting changes in α-tubulin acetylation following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-acetyl-α-Tubulin (e.g., clone 6-11B-1)[11][12]

-

Primary antibody: anti-α-Tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in Lysis Buffer and quantify the protein concentration using a BCA assay.

-

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetyl-α-Tubulin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-α-Tubulin antibody as a loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plate

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Incubate the plate with gentle shaking for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of an HDAC inhibitor like this compound.

Conclusion

This compound represents a targeted approach to cancer therapy through its selective inhibition of HDAC6. By disrupting key cytoplasmic processes such as microtubule dynamics and protein quality control, this compound induces cell cycle arrest and apoptosis in cancer cells. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other selective HDAC6 inhibitors.

References

- 1. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Scholars@Duke publication: The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress. [scholars.duke.edu]

- 8. Research Portal [scholarship.miami.edu]

- 9. assaygenie.com [assaygenie.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]

- 12. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]

Citarinostat's Selective HDAC6 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citarinostat (formerly ACY-241) is a potent and orally bioavailable small molecule that exhibits high selectivity for histone deacetylase 6 (HDAC6) over other HDAC isoforms. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's selective HDAC6 inhibition. The preferential targeting of HDAC6, a cytoplasmic enzyme with a crucial role in protein quality control, cell motility, and immune modulation, offers a promising therapeutic window with a potentially improved safety profile compared to pan-HDAC inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and beyond.

Introduction to this compound and HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression through the removal of acetyl groups from histones and other non-histone protein substrates. While many HDACs are located in the nucleus and primarily modulate chromatin structure, HDAC6 is unique in its predominantly cytoplasmic localization and its diverse array of non-histone substrates. Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90. By deacetylating these proteins, HDAC6 influences microtubule dynamics, protein folding and degradation, cell migration, and immune responses.

This compound has emerged as a second-generation HDAC6 inhibitor, demonstrating significant selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs (HDAC1, 2, and 3). This selectivity is hypothesized to contribute to its favorable safety profile, mitigating the toxicities often associated with pan-HDAC inhibitors.

Mechanism of Action: Selective HDAC6 Inhibition

This compound exerts its therapeutic effects by binding to the active site of HDAC6, thereby inhibiting its deacetylase activity. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin. The increased acetylation of α-tubulin disrupts normal microtubule function, leading to defects in cell division, migration, and protein trafficking.

The selective inhibition of HDAC6 by this compound has several downstream consequences relevant to cancer therapy:

-

Disruption of Mitosis: Hyperacetylation of α-tubulin can lead to abnormal mitotic spindle formation and aberrant mitosis, ultimately inducing aneuploidy and cell death in rapidly dividing cancer cells.

-

Impaired Protein Degradation: HDAC6 is a key component of the aggresome pathway, which is responsible for clearing misfolded proteins. Inhibition of HDAC6 can lead to the accumulation of toxic protein aggregates, inducing cellular stress and apoptosis.

-

Synergy with other anti-cancer agents: this compound has shown synergistic effects when combined with other therapies, such as the microtubule-stabilizing agent paclitaxel. The combination leads to enhanced inhibition of cancer cell proliferation and increased cell death.[1][2]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 2.6 | - |

| HDAC1 | 35 | 13.5-fold |

| HDAC2 | 45 | 17.3-fold |

| HDAC3 | 46 | 17.7-fold |

| HDAC8 | 137 | 52.7-fold |

Data compiled from publicly available sources.

Table 2: this compound Clinical Trial Overview

| Clinical Trial ID | Phase | Condition(s) | Intervention | Status |

| NCT02551185 | Phase 1b | Advanced Solid Tumors | This compound in combination with Paclitaxel | Completed[3] |

| NCT02400242 | Phase 1b | Relapsed or Refractory Multiple Myeloma | This compound alone and in combination with Pomalidomide and Dexamethasone | Active, not recruiting |

| NCT02635061 | Phase 1b | Non-Small Cell Lung Cancer | This compound in combination with Nivolumab | Terminated |

| NCT02886065 | Phase 1 | Smoldering Multiple Myeloma | This compound in combination with a cancer vaccine (PVX-410) +/- Lenalidomide | Investigational |

Experimental Protocols

HDAC Inhibitor IC50 Determination Assay (Representative Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an HDAC inhibitor like this compound using a commercially available fluorogenic assay.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC6, HDAC1, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)

-

This compound (or other test inhibitor)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in HDAC assay buffer.

-

In a 96-well black microplate, add the HDAC enzyme to each well (except for no-enzyme controls).

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Acetylated α-Tubulin

This protocol describes the detection of acetylated α-tubulin in cell lysates following treatment with this compound, a key pharmacodynamic marker of HDAC6 inhibition.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetylated-α-Tubulin (Lys40)

-

Mouse anti-α-Tubulin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Goat anti-rabbit IgG-HRP

-

Goat anti-mouse IgG-HRP

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the α-tubulin antibody as a loading control, following the same incubation and washing steps.

MTT Cell Viability Assay

This protocol details the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines and culture medium

-

This compound

-

96-well clear flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

References

Citarinostat's Impact on Tumor Oncogene Transcription: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citarinostat (ACY-241) is a potent and selective, orally available inhibitor of histone deacetylase 6 (HDAC6). Its mechanism of action in cancer therapy is rooted in the epigenetic modification of both histone and non-histone proteins, leading to a cascade of events that can culminate in the suppression of tumor growth. A key aspect of its anti-neoplastic activity is the alteration of the tumor cell transcriptome, particularly the downregulation of oncogene transcription. This technical guide provides an in-depth analysis of the available data on this compound's effect on tumor oncogene transcription, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action

This compound functions by selectively inhibiting the enzymatic activity of HDAC6. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1][2] The inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, most notably α-tubulin and histones.[3][4] This hyperacetylation of histones results in a more relaxed chromatin structure, which in turn alters gene expression.[1][2] This can lead to the transcriptional activation of tumor suppressor genes and the repression of oncogenes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Analysis of Oncogene Transcription Modulation

While comprehensive quantitative data on the effect of this compound on a wide array of oncogenes is still emerging, available studies provide key insights. A notable study involving RNA sequencing (RNA-seq) of the tumor microenvironment in non-small cell lung cancer (NSCLC) treated with this compound (ACY-241) revealed a significant downregulation of a large number of genes in tumor-associated T cells. While the primary focus of this study was on the immune response, the dataset provides a valuable resource for understanding the broader transcriptional effects of this compound.

Furthermore, targeted studies have demonstrated this compound's ability to downregulate key oncogenic factors. In lung cancer cells, this compound has been shown to reduce the protein levels of Hypoxia-Inducible Factor-1α (HIF-1α), a critical oncogene involved in tumor metabolism, angiogenesis, and metastasis. In ovarian cancer models, this compound, in combination with an HDAC8 inhibitor, led to the downregulation of proteins associated with the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, including TWIST1, MMP-9, and ZEB1.

The following table summarizes the inhibitory concentrations of this compound against various HDACs, highlighting its selectivity for HDAC6.

| Target | IC50 (nM) |

| HDAC6 | 2.6 |

| HDAC1 | 35 |

| HDAC2 | 45 |

| HDAC3 | 46 |

| HDAC8 | 137 |

This data indicates that this compound is approximately 13- to 18-fold more selective for HDAC6 over class I HDACs.

Signaling Pathways Modulated by this compound

The transcriptional repression of oncogenes by this compound is not a direct effect but is mediated through the modulation of several key signaling pathways. The inhibition of HDAC6 can influence the activity of various transcription factors and signaling cascades that are critical for oncogenesis.

General Mechanism of HDAC Inhibitor-Mediated Transcriptional Regulation

The primary mechanism by which HDAC inhibitors like this compound alter gene expression is through the modification of chromatin structure.

Caption: General mechanism of HDAC inhibition by this compound.

This compound's Influence on Oncogenic Signaling Pathways

HDAC6 has been implicated in the regulation of several oncogenic signaling pathways. By inhibiting HDAC6, this compound can indirectly influence the activity of these pathways and the transcription of their target genes.

Caption: this compound's modulation of oncogenic signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on tumor oncogene transcription.

Cell Culture and this compound Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., A549 for lung cancer, OVCAR-3 for ovarian cancer).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

-

RNA Isolation: After treatment, wash cells with PBS and lyse them using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a NanoDrop spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

RT-qPCR: Perform qPCR using a SYBR Green master mix on a real-time PCR system. Use specific primers for the oncogenes of interest (e.g., MYC, HIF1A, TWIST1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against the proteins of interest (e.g., HIF-1α, acetylated-α-tubulin, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a histone mark (e.g., H3K27ac) or a transcription factor overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions enriched for the specific histone mark or transcription factor.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on oncogene transcription.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions [mdpi.com]

- 4. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Citarinostat: A Technical Guide to Its Mechanism and Induction of Tumor Suppressor Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citarinostat (ACY-241) is an orally bioavailable, potent, and selective inhibitor of histone deacetylase 6 (HDAC6).[1] As a targeted epigenetic modulator, it represents a promising therapeutic agent in oncology, particularly for hematological malignancies and solid tumors.[2] Histone deacetylase (HDAC) enzymes are frequently dysregulated in cancer, leading to the inappropriate silencing of tumor suppressor genes through the deacetylation of histone proteins and subsequent chromatin condensation.[3][4] this compound's mechanism of action reverses this process, leading to chromatin remodeling and the re-expression of key tumor suppressor genes that govern cell cycle arrest, apoptosis, and DNA repair.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a second-generation HDAC inhibitor that exhibits high selectivity for HDAC6, a predominantly cytoplasmic, tubulin-deacetylating enzyme.[5] Unlike pan-HDAC inhibitors that target multiple HDAC classes and are often associated with significant toxicity, this compound's selectivity is hypothesized to offer a more favorable safety profile while retaining potent anticancer activity.[1][6] It has been investigated in clinical trials for multiple myeloma, non-small cell lung cancer, and other advanced solid tumors, both as a monotherapy and in combination with other anticancer agents like paclitaxel and pomalidomide.[2][7]

Mechanism of Action: From HDAC6 Inhibition to Gene Expression

The primary mechanism of this compound involves the selective inhibition of HDAC6. This leads to the hyperacetylation of its key substrate, α-tubulin, which affects microtubule stability and protein trafficking.[1][8] However, at higher concentrations, this compound also exhibits activity against Class I HDACs (HDAC1, 2, 3), which are nuclear enzymes responsible for deacetylating histone tails.[2][8]

The inhibition of Class I HDACs is critical for the induction of tumor suppressor genes. The process unfolds as follows:

-

HDAC Inhibition : this compound binds to the active site of HDAC enzymes, preventing them from removing acetyl groups from the lysine residues on histone tails.[3]

-

Histone Hyperacetylation : This leads to an accumulation of acetyl groups, neutralizing the positive charge of the histones and weakening their interaction with negatively charged DNA.

-

Chromatin Remodeling : The condensed, transcriptionally silent chromatin (heterochromatin) relaxes into a more open, accessible conformation (euchromatin).[3]

-

Gene Transcription : This open chromatin structure allows transcription factors and RNA polymerase to access the promoter regions of previously silenced tumor suppressor genes, initiating their transcription.

-

Anti-Tumor Effects : The re-expression of tumor suppressor proteins leads to critical anti-cancer outcomes, including cell cycle arrest and programmed cell death (apoptosis).[3]

Caption: this compound's mechanism for tumor suppressor gene induction.

Quantitative Data

In Vitro Potency and Selectivity

This compound's potency is demonstrated by its low nanomolar IC50 value against HDAC6, with significantly less activity against Class I HDACs, confirming its selectivity.

| Target | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 2.6 | 1x |

| HDAC1 | 35 | ~13.5x |

| HDAC2 | 45 | ~17.3x |

| HDAC3 | 46 | ~17.7x |

| HDAC8 | 137 | ~52.7x |

| (Data sourced from MedchemExpress and Selleck Chemicals)[1][5] |

A preclinical study in A2780 ovarian cancer cells provided functional evidence of this selectivity. Treatment with 300 nM this compound for 24 hours led to a marked increase in α-tubulin acetylation (an HDAC6 target), while histone acetylation (a Class I HDAC target) only increased at concentrations exceeding 1 µM.[2][8]

Clinical Trial Data

Clinical studies have evaluated this compound at various doses. A Phase Ib study in combination with paclitaxel for advanced solid tumors established a recommended Phase II dose (RP2D).

| Clinical Trial ID | Phase | Patient Population | This compound Dosing | Key Outcomes |

| NCT02551185 | Ib | Advanced Solid Tumors | 180, 360, 480 mg daily | RP2D: 360 mg daily. 3 Partial Responses (PR), 13 Stable Disease (SD). No dose-limiting toxicities. |

| NCT02635061 | Ib | Advanced NSCLC | 180, 360, 480 mg daily | MTD: 360 mg daily. 1 Complete Response, 5 PRs across all cohorts. Transient increases in histone and tubulin acetylation observed. |

| (Data sourced from clinical trial publications)[2][7][9] |

Induction of Specific Tumor Suppressor Genes

While this compound-specific quantitative gene expression data is limited in the available literature, the mechanism is well-established for the broader class of HDAC inhibitors. By remodeling chromatin, HDAC inhibitors facilitate the expression of critical tumor suppressor genes.

-

p21 (CDKN1A) : A primary target of HDAC inhibitors, p21 is a potent cyclin-dependent kinase inhibitor that halts the cell cycle at the G1/S checkpoint. HDAC inhibitors promote an open chromatin structure at the CDKN1A gene promoter, enhancing its transcription.

-

p53 : Known as the "guardian of the genome," p53 orchestrates cellular responses to DNA damage and stress, including cell cycle arrest and apoptosis. HDAC inhibitors can increase p53 expression and also its activity by promoting its acetylation.

-

PTEN : This tumor suppressor acts as a critical negative regulator of the PI3K/AKT cell survival pathway. HDAC inhibitors have been shown to upregulate PTEN expression, thereby inhibiting pro-survival signaling in cancer cells.

Key Experimental Protocols

Protocol: Assessment of Protein Acetylation by Western Blot

This protocol details the steps to measure the hyperacetylation of α-tubulin (for HDAC6 inhibition) and histones (for Class I HDAC inhibition) in cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., A2780 ovarian cancer) in 6-well plates and allow them to adhere for 24 hours.

-

Treat cells with a range of this compound concentrations (e.g., 0 nM, 100 nM, 300 nM, 1 µM, 3 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein samples to a concentration of 1-2 µg/µL. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature proteins.

-

Load 20-30 µg of protein per lane onto a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10][11]

4. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

- Primary Antibodies: anti-acetyl-α-tubulin, anti-acetyl-Histone H3, anti-α-tubulin, anti-Histone H3, anti-β-actin (loading control).

-

Wash the membrane three times for 10 minutes each in TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]

-

Wash the membrane three times for 10 minutes each in TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Analyze band intensity using densitometry software, normalizing acetylated protein levels to total protein and the loading control.

Caption: Experimental workflow for Western Blot analysis.

Protocol: Analysis of Gene Expression by qRT-PCR

This protocol provides a general framework to quantify the mRNA levels of tumor suppressor genes after this compound treatment.

1. Cell Culture and Treatment:

-

Follow the same treatment procedure as described in Section 5.1, Step 1.

2. RNA Extraction and cDNA Synthesis:

-

Wash cells with PBS and lyse directly in the well using a lysis buffer containing β-mercaptoethanol (e.g., from an RNeasy Kit).

-

Extract total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA.

-

Assess RNA purity (A260/280 ratio) and concentration using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

3. Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., CDKN1A, TP53, PTEN), a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run (for SYBR Green) to ensure primer specificity.

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt).

-

The fold change in gene expression is calculated as 2-ΔΔCt.

Conclusion

This compound is a selective HDAC6 inhibitor with demonstrated preclinical and clinical activity against various cancers. Its primary mechanism of action, particularly its effect on Class I HDACs at therapeutic concentrations, involves histone hyperacetylation and the subsequent re-expression of silenced tumor suppressor genes. This leads to potent anti-proliferative and pro-apoptotic effects. The data presented in this guide underscore the therapeutic potential of this compound and provide a framework for its continued investigation by researchers in the field of oncology and drug development. Further studies quantifying its specific impact on the transcriptome of cancer cells will be invaluable in elucidating the full spectrum of its anti-tumor activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]

- 9. Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 11. epigentek.com [epigentek.com]

A Technical Guide to the Preclinical Investigation of Citarinostat in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for Citarinostat (formerly ACY-241), a selective histone deacetylase 6 (HDAC6) inhibitor, in the context of solid tumor research. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro and in vivo studies, and outlines the experimental protocols used to generate these data.

Core Mechanism of Action

This compound is an orally available small molecule that demonstrates high selectivity for HDAC6, an enzyme primarily located in the cytoplasm.[1][2] Its mechanism is dose-dependent. At lower concentrations, it selectively inhibits HDAC6, while at higher concentrations, it can also inhibit Class I HDACs.[2][3][4]

-

Selective HDAC6 Inhibition: this compound has a half-maximal inhibitory concentration (IC50) for HDAC6 of 2.6 nM.[2][5] It shows 13 to 18-fold greater selectivity for HDAC6 compared to Class I HDACs (HDAC1, HDAC2, and HDAC3).[2][3] The primary substrate of HDAC6 is α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which is thought to disrupt microtubule dynamics, leading to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, cancer cell death (apoptosis).[2][3]

-

Class I HDAC Inhibition: At higher concentrations (exceeding 1 μM in preclinical models), this compound can inhibit nuclear Class I HDACs.[3] This results in the hyperacetylation of histone proteins, leading to chromatin remodeling and altered gene expression.[6] This can suppress the transcription of oncogenes while promoting the expression of tumor suppressor genes, further contributing to its anti-tumor effects.[6]

References

- 1. rarecancernews.com [rarecancernews.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Facebook [cancer.gov]

Citarinostat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citarinostat (ACY-241) is a potent and selective second-generation histone deacetylase 6 (HDAC6) inhibitor that has shown promise as an anticancer agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and development of this compound.

Chemical Structure and Physicochemical Properties

This compound is a hydroxamic acid-containing small molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value | Citation |

| IUPAC Name | 2-((2-chlorophenyl)(phenyl)amino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide | [1][2] |

| Synonyms | ACY-241, HDAC-IN-2 | [1][2] |

| CAS Number | 1316215-12-9 | [1][2] |

| Chemical Formula | C24H26ClN5O3 | [1][2] |

| Molecular Weight | 467.95 g/mol | [1][2] |

| SMILES | ClC1=CC=CC=C1N(C2=CC=CC=C2)C3=NC=C(C=N3)C(NCCCCCCC(NO)=O)=O | [1] |

| Physicochemical Property | Value | Citation |

| Appearance | White to off-white solid | |

| pKa (strongest acidic) | 8.91 | |

| pKa (strongest basic) | 2.49 | |

| Water Solubility | 0.013 mg/mL | |

| DMSO Solubility | ≥ 30 mg/mL | |

| LogP | 3.8 |

Pharmacological Properties

This compound is a highly selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein degradation, cell migration, and microtubule dynamics. Its potent and selective inhibitory activity against HDAC6 distinguishes it from pan-HDAC inhibitors, potentially leading to a more favorable safety profile.

HDAC Inhibitory Activity and Selectivity

The inhibitory activity of this compound against various HDAC isoforms has been characterized in cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| HDAC Isoform | IC50 (nM) | Citation |

| HDAC6 | 2.6 | |

| HDAC1 | 35 | |

| HDAC2 | 45 | |

| HDAC3 | 46 | |

| HDAC8 | 137 |

These data demonstrate that this compound is significantly more potent against HDAC6 compared to other HDAC isoforms, exhibiting approximately 13- to 18-fold selectivity for HDAC6 over Class I HDACs (HDAC1, 2, and 3).

Pharmacokinetics and Pharmacodynamics

Clinical studies have provided insights into the pharmacokinetic and pharmacodynamic profile of this compound in humans.

| Parameter | Observation | Citation |

| Administration | Oral | |

| Dose Escalation | 180 mg, 360 mg, 480 mg once daily | |

| Maximum Tolerated Dose (MTD) | 360 mg once daily (in combination with nivolumab) | |

| Pharmacodynamics | Transient increases in histone and tubulin acetylation levels in peripheral blood mononuclear cells (PBMCs) |

Mechanism of Action

This compound exerts its anticancer effects primarily through the selective inhibition of HDAC6. This inhibition leads to the accumulation of acetylated α-tubulin and histones, which in turn affects various downstream cellular processes and signaling pathways.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer progression.

-

HIF-1α Pathway: this compound treatment leads to the proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to hypoxia. This downregulation of HIF-1α can suppress tumor angiogenesis and growth.

-

JAK/STAT Pathway: this compound has been shown to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.

-

PI3K/Akt Pathway: There is evidence to suggest that HDAC inhibitors, including this compound, can impact the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, another critical regulator of cell growth, proliferation, and survival.

-

Immune Modulation: By inhibiting HDAC6, this compound can enhance anti-tumor immune responses within the tumor microenvironment.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro HDAC6 Enzymatic Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against HDAC6 in a cell-free system.

Methodology:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant human HDAC6 enzyme to each well.

-

Add the this compound dilutions to the wells and incubate for a specified time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine residue).

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorophore.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot Analysis for Protein Acetylation

This protocol describes the detection of changes in α-tubulin and histone acetylation in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., A549 lung cancer cells) in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for acetylated-α-tubulin, acetylated-histone H3, total α-tubulin, total histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

Conclusion

This compound is a promising, selective HDAC6 inhibitor with a well-defined chemical structure and demonstrated pharmacological activity. Its mechanism of action, involving the hyperacetylation of α-tubulin and histones and the modulation of key cancer-related signaling pathways, provides a strong rationale for its continued investigation as a therapeutic agent. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding and application of this targeted therapy.

References

- 1. This compound and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Citarinostat (ACY-241) In Vitro Assays in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citarinostat (ACY-241) is a potent and selective, orally available inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, suggests a more favorable safety profile compared to pan-HDAC inhibitors.[1][5][6] this compound has demonstrated anti-tumor activity in various cancer models, both as a single agent and in combination with other therapies.[7][8][9] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound selectively inhibits HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin.[1][5][6][8] This disruption of microtubule dynamics can interfere with cell division, leading to mitotic arrest and apoptosis.[7][8] At higher concentrations, this compound can also inhibit class I HDACs, resulting in the hyperacetylation of histones, which can alter gene expression and contribute to its anti-cancer effects.[1][5][6][8][10]

Signaling Pathway Diagram

Caption: this compound's primary mechanism involves HDAC6 inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across different HDAC enzymes and cancer cell lines.

Table 1: this compound IC50 Values for HDAC Enzymes

| Target | IC50 (nM) |

| HDAC6 | 2.6 |

| HDAC1 | 35 |

| HDAC2 | 45 |

| HDAC3 | 46 |

| HDAC8 | 137 |

Data sourced from cell-free assays.[1][2]

Table 2: this compound Single Agent Viability IC50 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian | 4.6 - 6.1 |

| TOV-21G | Ovarian | 4.6 - 6.1 |

| MDA-MB-231 | Breast | 4.6 - 6.1 |

Note: Viability was assessed after 72 hours of treatment.[2][9]

Experimental Protocols

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound.

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., A2780, TOV-21G, MDA-MB-231)

-

Complete culture medium

-

This compound (ACY-241)

-

DMSO (for stock solution)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve desired final concentrations (e.g., 0.1 µM to 10 µM).[1]

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound (ACY-241)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11][12]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis

This protocol is used to detect changes in protein expression and acetylation levels (e.g., α-tubulin, histones) following this compound treatment.[13]

Materials:

-

Cancer cell lines

-

This compound (ACY-241)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-Histone H3, anti-α-tubulin, anti-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 300 nM for 24 hours to detect α-tubulin acetylation)[1][5][6][8]. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometry analysis can be performed to quantify changes in protein levels, normalizing to a loading control (e.g., GAPDH or total protein).

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. rarecancernews.com [rarecancernews.com]

- 5. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]

- 6. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Frontiers | Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study [frontiersin.org]

- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Citarinostat (ACY-241) in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Citarinostat (ACY-241), a selective histone deacetylase 6 (HDAC6) inhibitor, in various preclinical xenograft models of cancer. The following sections detail recommended dosages, administration protocols, and the underlying mechanism of action, supported by data from published studies.

Introduction to this compound (ACY-241)

This compound is an orally bioavailable, potent, and selective inhibitor of HDAC6.[1][2] HDAC6 is a unique cytoplasmic enzyme that plays a crucial role in cell motility, protein degradation, and microtubule dynamics.[3] In various cancers, HDAC6 is often overexpressed and contributes to tumor growth and survival.[4] By selectively inhibiting HDAC6, this compound leads to the accumulation of acetylated α-tubulin and other non-histone proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6] Preclinical studies have demonstrated the anti-tumor activity of this compound, both as a single agent and in combination with other chemotherapeutic agents, in a range of solid tumor and hematological malignancy models.[2][4]

Quantitative Data Summary

The following tables summarize the dosages and administration schedules of this compound used in various xenograft models as reported in preclinical studies.

Table 1: this compound (ACY-241) Monotherapy in Xenograft Models

| Cancer Type | Cell Line | Animal Model | This compound Dosage | Administration Route & Schedule | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Mouse Model | 25 mg/kg | Not Specified, 3x/week for 2 weeks | [7] |

Table 2: this compound (ACY-241) Combination Therapy in Xenograft Models

| Cancer Type | Cell Line | Animal Model | This compound Dosage | Combination Agent & Dosage | Administration Route & Schedule | Reference |

| Ovarian Cancer | A2780, TOV-21G | Female Athymic Nude Mice | 50 mg/kg | Paclitaxel (10 mg/kg) | This compound: IP, QD, 5 days/week for 3 weeks. Paclitaxel: IV, QOD x 5 doses | [8] |

| Pancreatic Cancer | MiaPaCa-2 | Female Athymic Nude Mice | 50 mg/kg | Paclitaxel (10 mg/kg) | This compound: IP, QD, 5 days/week for 3 weeks. Paclitaxel: IP, QD x 5 days | [8][9] |

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of HDAC6. This leads to a cascade of downstream effects that culminate in cancer cell death. The diagram below illustrates the key signaling pathways affected by this compound.

References

- 1. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]

- 2. rarecancernews.com [rarecancernews.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]

- 7. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Oral Administration of Citarinostat in Laboratory Animals

For Research Use Only. Not for use in humans.

Introduction

Citarinostat, also known as ACY-241, is a potent and selective, orally available inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its mechanism of action involves the inhibition of HDACs, leading to an accumulation of acetylated histones and other proteins like α-tubulin. This alters gene expression, resulting in the inhibition of tumor oncogene transcription and the activation of tumor suppressor genes, which ultimately leads to apoptosis and cell cycle arrest in cancer cells.[1][4][5]

These application notes provide detailed protocols for the preparation and oral administration of this compound in laboratory animals, specifically mice, to support preclinical research in oncology and other areas. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

This compound is a synthetic organic compound with the following properties:

| Property | Value | Reference |

| Synonyms | ACY-241, HDAC-IN-2 | [2][6] |

| Molecular Formula | C₂₄H₂₆ClN₅O₃ | [1] |

| Molecular Weight | 467.95 g/mol | [1] |

| CAS Number | 1316215-12-9 | [1] |

| Appearance | Solid Powder | [7] |

| Solubility | Insoluble in water. Soluble in DMSO (e.g., 37-41 mg/mL). | [1][2][4] |

| Storage | Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. | [4] |

Mechanism of Action: HDAC6 Inhibition

This compound selectively inhibits HDAC6, a class IIb HDAC that primarily acts on non-histone proteins in the cytoplasm, such as α-tubulin.[2][8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can affect microtubule stability and intracellular transport.[8] While highly selective for HDAC6, at higher concentrations, this compound can also inhibit class I HDACs, leading to the hyperacetylation of histones and subsequent changes in gene expression that promote anti-tumor effects.[4][8]

Experimental Protocols

4.1 Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension suitable for oral administration (gavage) in mice. Due to its poor water solubility, a vehicle containing a solubilizing agent (DMSO) and a suspension agent (e.g., corn oil, PEG300) is required.

Materials and Equipment:

-

This compound (ACY-241) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Corn oil or Polyethylene glycol 300 (PEG300)

-

Tween 80 (optional, as an emulsifier)

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

Analytical balance

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator (recommended)

Methodology:

-

Determine Dosing Parameters: Calculate the total amount of this compound and formulation volume needed based on the number of animals, their average weight, and the target dose (mg/kg). A common dosing volume for mice is 5-10 mL/kg.[9]

-

Prepare Stock Solution:

-

Prepare Vehicle: In a separate sterile tube, prepare the final vehicle by mixing the components. The final concentration of DMSO should be kept low (typically ≤5-10%) to avoid toxicity.

-

Final Formulation:

-

While vortexing the vehicle, slowly add the this compound-DMSO stock solution to the vehicle to form a homogenous suspension or solution.

-

For instance, to make a 1 mL formulation, add 50 µL of a 94 mg/mL DMSO stock to 950 µL of corn oil and mix thoroughly.[2]

-

The mixed solution should be used immediately for optimal results.[2] If storage is necessary, it should be brief and protected from light.

-

Example Formulation Compositions:

| Component | Formulation 1 (Oil-based) | Formulation 2 (Aqueous-based) | Purpose |

| DMSO | 5% | 10% | Solubilizing agent |

| Tween 80 | 5% | 10% | Emulsifier/Surfactant |

| PEG300 | - | 40% | Co-solvent/Vehicle |

| Corn Oil | 90% | - | Vehicle |

| Saline/PBS | - | 40% | Vehicle |

Note: The optimal formulation may vary. It is crucial to conduct a pilot study to ensure the stability and tolerability of the chosen vehicle and formulation.

4.2 Protocol 2: Oral Administration (Gavage) Procedure in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation to mice via oral gavage. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[10]

Materials and Equipment:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped, straight or curved). Flexible tubing is often preferred to minimize injury risk.[11][12]

-

1 mL syringes

-

Animal scale

Recommended Gavage Volumes for Mice:

| Body Weight (g) | Ideal Volume (mL) | Maximum Volume (mL) |

| 20 - 25 | 0.1 - 0.125 | 0.25 |

| 25 - 30 | 0.125 - 0.15 | 0.3 |

| 30 - 35 | 0.15 - 0.175 | 0.35 |

| Based on a recommended volume of 5 mL/kg. Volumes should not typically exceed 10 mL/kg.[9] |

Methodology:

-

Animal Preparation:

-

Weigh the mouse immediately before dosing to calculate the precise volume.

-

Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage Needle Insertion:

-

Attach the syringe containing the calculated dose to the gavage needle.

-

Gently insert the ball-tipped needle into the mouth, passing it along the side of the mouth over the tongue.

-

Advance the needle smoothly into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

-

-

Dose Administration:

-

Once the needle is correctly positioned in the esophagus/stomach, dispense the formulation slowly and steadily.

-

Withdraw the needle carefully in a single, smooth motion.

-

-

Post-Administration Monitoring:

Experimental Workflow

The overall process from preparation to administration follows a logical sequence to ensure accuracy, safety, and efficacy.

Pharmacokinetic Data

Pharmacokinetic parameters provide insight into the absorption, distribution, metabolism, and excretion of this compound. The following data is from a Phase Ib clinical study in humans and may be used to inform preclinical study design.[8]

| Dose Group (Oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (hr*ng/mL) | t½ (hr) |

| 180 mg | 208 | 2.0 | 1140 | 3.5 |

| 360 mg | 413 | 1.8 | 2400 | 3.8 |

| 480 mg | 436 | 2.0 | 2750 | 3.5 |

| Data from a study in patients with advanced solid tumors. Exposure (Cmax and AUC) appeared to saturate above the 360 mg dose.[8] Note that oral bioavailability of HDAC inhibitors can vary significantly between species.[13] |

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | HDAC | TargetMol [targetmol.com]

- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Carinostat (ACY-241) | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Phase Ib Study of the Histone Deacetylase 6 Inhibitor this compound in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 10. az.research.umich.edu [az.research.umich.edu]

- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Detection of Histone Acetylation Following Citarinostat Treatment Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction